molecular formula C9H10O3 B1585440 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride CAS No. 3425-89-6

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

Cat. No. B1585440
CAS RN: 3425-89-6
M. Wt: 166.17 g/mol
InChI Key: OEMSKMUAMXLNKL-UHFFFAOYSA-N
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Patent
US09115330B2

Procedure details

A 5-L round bottom reaction flask fitted with a condenser was charged with maleic anhydride (C2H2(CO)2O) (500 g) and tetrahydrofuran (THF) (3 L) and isoprene (CH2═C(CH3)CH═CH2) (400 g) was then added at room temperature. The reaction was mildly exothermic. The reaction mixture was stirred at room temperature for about 2 hours till the Gas Chromatography (“GC”) analysis showed the consumption of maleic anhydride. The resulting mixture containing crude 5-methyl-3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione was used directly in the next step.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]=[CH:9][C:10](=[CH2:12])[CH3:11]>O1CCCC1>[CH3:11][C:10]1[CH2:12][CH:2]2[CH:3]([CH2:8][CH:9]=1)[C:4](=[O:5])[O:6][C:1]2=[O:7]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
400 g
Type
reactant
Smiles
C=CC(C)=C
Name
Quantity
3 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for about 2 hours till the Gas Chromatography (“GC”) analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5-L round bottom reaction flask fitted with a condenser
ADDITION
Type
ADDITION
Details
was then added at room temperature
CUSTOM
Type
CUSTOM
Details
the consumption of maleic anhydride
ADDITION
Type
ADDITION
Details
The resulting mixture containing crude 5-methyl-3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC=1CC2C(OC(C2CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.